molecular formula C8H13FO2 B2498431 2-(2-Fluorocyclohexyl)acetic acid CAS No. 1000525-30-3

2-(2-Fluorocyclohexyl)acetic acid

Cat. No.: B2498431
CAS No.: 1000525-30-3
M. Wt: 160.188
InChI Key: QDKLOKBBYKZQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorocyclohexyl)acetic acid is an organic compound with the molecular formula C8H13FO2 It is a derivative of cyclohexane, where one hydrogen atom is replaced by a fluorine atom and another by an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorocyclohexyl)acetic acid typically involves the fluorination of cyclohexane derivatives followed by the introduction of the acetic acid group. One common method is the reaction of cyclohexylacetic acid with a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the fluorination step, followed by batch processing for the acetic acid introduction. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorocyclohexyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-(2-Fluorocyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorocyclohexyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can lead to alterations in metabolic pathways or signaling processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluorocyclohexanol: Similar structure but with an alcohol group instead of the acetic acid group.

    Fluorocyclohexane: Contains only the fluorine atom without the acetic acid group.

Uniqueness

2-(2-Fluorocyclohexyl)acetic acid is unique due to the presence of both the fluorine atom and the acetic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-fluorocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKLOKBBYKZQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.